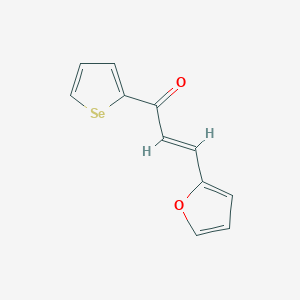
(E)-3-(furan-2-yl)-1-selenophen-2-ylprop-2-en-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(E)-3-(furan-2-yl)-1-selenophen-2-ylprop-2-en-1-one is an organic compound that belongs to the class of chalcones. Chalcones are aromatic ketones with two phenyl rings that are precursors to flavonoids and isoflavonoids. This compound is characterized by the presence of a furan ring and a selenophene ring, which are heterocyclic compounds containing oxygen and selenium atoms, respectively.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-3-(furan-2-yl)-1-selenophen-2-ylprop-2-en-1-one typically involves the aldol condensation reaction between 2-acetylfuran and selenophene-2-carbaldehyde. The reaction is carried out under acidic conditions using a 1-M HCl acetic acid solution. The reaction mixture is stirred at room temperature for several hours until the desired product is formed .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and reproducibility.
Chemical Reactions Analysis
Types of Reactions
(E)-3-(furan-2-yl)-1-selenophen-2-ylprop-2-en-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding epoxides or other oxygenated derivatives.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the furan or selenophene rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are frequently used.
Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻) are employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield epoxides, while reduction can produce alcohols or alkanes. Substitution reactions can introduce halogens or other functional groups onto the aromatic rings.
Scientific Research Applications
(E)-3-(furan-2-yl)-1-selenophen-2-ylprop-2-en-1-one has several scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex organic molecules and studying reaction mechanisms.
Biology: The compound is investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research explores its potential as a therapeutic agent due to its unique structural features and biological activities.
Industry: It is used in the development of new materials, such as polymers and dyes, due to its aromatic and heterocyclic nature.
Mechanism of Action
The mechanism of action of (E)-3-(furan-2-yl)-1-selenophen-2-ylprop-2-en-1-one involves its interaction with various molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit tyrosinase, an enzyme involved in melanin synthesis, by binding to its active site and preventing substrate access . Additionally, the compound’s electrophilic nature allows it to react with nucleophilic sites in biological molecules, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
(E)-3-(furan-2-yl)-1-phenylprop-2-en-1-one: This compound has a phenyl ring instead of a selenophene ring.
(E)-3-(furan-2-yl)-1-thiophen-2-ylprop-2-en-1-one: This compound contains a thiophene ring instead of a selenophene ring.
Uniqueness
(E)-3-(furan-2-yl)-1-selenophen-2-ylprop-2-en-1-one is unique due to the presence of the selenophene ring, which imparts distinct chemical and biological properties. Selenium-containing compounds often exhibit enhanced biological activities and unique reactivity compared to their sulfur and oxygen analogs.
Properties
IUPAC Name |
(E)-3-(furan-2-yl)-1-selenophen-2-ylprop-2-en-1-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8O2Se/c12-10(11-4-2-8-14-11)6-5-9-3-1-7-13-9/h1-8H/b6-5+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VSUHBAOFODMACY-AATRIKPKSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)C=CC(=O)C2=CC=C[Se]2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=COC(=C1)/C=C/C(=O)C2=CC=C[Se]2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8O2Se |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.15 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
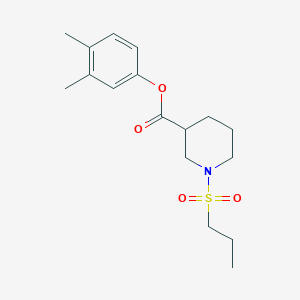
![1-[(6-chloroimidazo[1,2-a]pyridin-2-yl)carbonyl]-4-(5-methylpyridin-2-yl)piperidin-4-ol](/img/structure/B5473253.png)
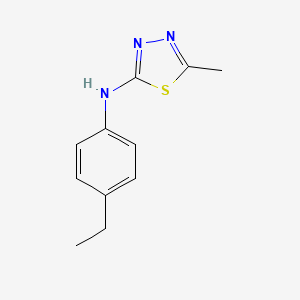
![2-[(1E)-2-(1-METHYL-1H-INDOL-3-YL)ETHENYL]-3-(4-METHYLPHENYL)-3,4-DIHYDROQUINAZOLIN-4-ONE](/img/structure/B5473277.png)
![1-[(2,5-difluorophenyl)sulfonyl]-3,5-dimethyl-1H-pyrazole](/img/structure/B5473283.png)
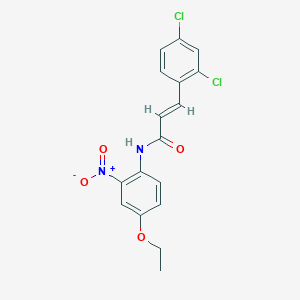
![4-bromo-2-[3-(3,4-dimethoxyphenyl)acryloyl]phenyl benzoate](/img/structure/B5473306.png)
![N-{1-[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]ethyl}nicotinamide](/img/structure/B5473309.png)
![2-amino-N-{4-[(4-methylbenzoyl)amino]phenyl}benzamide](/img/structure/B5473310.png)
![2-[(1E)-2-(4-CHLOROPHENYL)ETHENYL]-3-[2-(DIETHYLAMINO)ETHYL]-3H,4H-BENZO[G]QUINAZOLIN-4-ONE](/img/structure/B5473316.png)
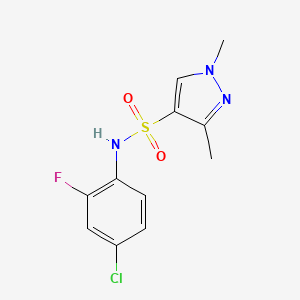
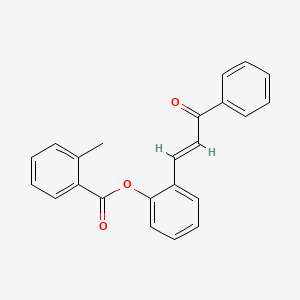
![2-{[(2-CHLOROANILINO)CARBONYL]AMINO}BENZAMIDE](/img/structure/B5473336.png)
![6-AMINO-5-[6-(2,3-DIHYDRO-1,4-BENZODIOXIN-6-YL)-2,4-DIOXO-1H,2H,3H,4H,7H-PYRROLO[2,3-D]PYRIMIDIN-5-YL]-1,2,3,4-TETRAHYDROPYRIMIDINE-2,4-DIONE](/img/structure/B5473337.png)
